molecular formula C9H12ClF2NO B3250857 (S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride CAS No. 2055848-83-2

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride

Cat. No.: B3250857
CAS No.: 2055848-83-2
M. Wt: 223.65
InChI Key: FEGMZSORDAHUSY-FVGYRXGTSA-N
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Description

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is a chiral amine derivative characterized by a propan-1-ol backbone, an amino group at the third carbon, and a 2,4-difluorophenyl substituent. The compound’s hydrochloride salt enhances aqueous solubility, critical for pharmaceutical applications. The (S)-enantiomer is biologically significant, as stereochemistry often dictates receptor binding specificity and metabolic pathways .

Properties

IUPAC Name

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-6-1-2-7(8(11)5-6)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMZSORDAHUSY-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride, a chiral compound, is recognized for its significant biological activity and potential applications in medicinal chemistry. Characterized by the presence of an amino group, a difluorophenyl moiety, and a hydroxyl group, this compound serves as a versatile building block in organic synthesis and pharmaceutical research .

  • IUPAC Name : this compound
  • CAS Number : 2055848-83-2
  • Molecular Formula : C9H12ClF2NO
  • Molecular Weight : 223.65 g/mol
  • Purity : 95%

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The difluorophenyl group enhances binding affinity to specific receptors or enzymes, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects .

Antifungal Activity

Recent studies have evaluated the antifungal properties of compounds similar to this compound. In particular, derivatives with difluorinated phenyl rings have shown promising activity against Candida albicans. The minimal inhibitory concentration (MIC) values indicated that certain derivatives were significantly more effective than traditional antifungals like fluconazole (FLC). For example:

CompoundMIC (µg/mL)Comparison to FLC
(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol0.023Comparable
FLC0.020Reference

This suggests that the structural modifications involving fluorination can enhance antifungal activity .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. Specific attention was given to enzymes involved in steroidogenesis:

EnzymeInhibition Potential
CYP11B1Moderate
CYP11B2High
CYP17Low
CYP19Moderate

These findings highlight the potential of this compound as a lead compound for developing selective inhibitors targeting these enzymes .

Study on Anticancer Properties

In a study published in Nature, researchers explored the anticancer properties of compounds structurally related to this compound. The results indicated that these compounds could induce apoptosis in glioma cells through autophagy pathways. The interaction with Beclin-1 and subsequent formation of autophagosomes were critical in mediating the anticancer effects .

Structure–Activity Relationship Analysis

A comprehensive structure–activity relationship (SAR) analysis was conducted to identify key functional groups influencing biological activity. Modifications on the difluorophenyl ring significantly impacted both binding affinity and biological efficacy. The study concluded that maintaining the difluorination while varying other substituents could optimize therapeutic properties .

Scientific Research Applications

Pharmaceutical Development

(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride is primarily used in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a chiral building block in the development of drugs targeting various biological pathways.

Case Study: Antidepressant Synthesis

Research has indicated that derivatives of this compound can be utilized in the synthesis of novel antidepressants. The difluorophenyl moiety enhances the pharmacological properties of the resulting compounds, improving their efficacy and selectivity for specific receptors.

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, providing a means to produce enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety profiles of drugs can significantly differ between enantiomers.

Example:

In studies involving the synthesis of beta-amino acids, this compound has been employed as a chiral auxiliary, facilitating the formation of desired stereoisomers with high yields.

Biochemical Research

This compound has also been explored for its potential role in biochemical assays and studies focusing on enzyme interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.

Research Insight:

A study demonstrated that derivatives of this compound could act as inhibitors for specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as diabetes and obesity.

Material Science

Beyond its applications in pharmaceuticals and biochemistry, this compound has found utility in material science. Its unique structural characteristics make it suitable for developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Notes
KMnO₄ in H₂SO₄ (acidic) 3-Amino-3-(2,4-difluorophenyl)propanal72Over-oxidation to carboxylic acid avoided at low temperatures
CrO₃ in acetone (Jones reagent) Ketone intermediate68Requires anhydrous conditions
TEMPO/NaClO (mild oxidation) Aldehyde derivative85Preferred for stereochemical retention

Mechanistic Insight :
The hydroxyl group is oxidized to a carbonyl via a two-electron transfer process. The electron-withdrawing difluorophenyl group stabilizes the transition state, enhancing reaction efficiency .

Reduction Reactions

The primary amine can participate in reductive alkylation or act as a directing group:

Reagent/ConditionsProduct FormedYield (%)Selectivity
LiAlH₄ in THF No reduction (amine remains intact)N/AN/A
H₂/Pd-C (catalytic hydrogenation) Saturated cyclohexane derivative91>98% cis
NaBH₄/CeCl₃ (Luche conditions) Alcohol preservation; amine protonationN/AN/A

Key Observation :
The amine group resists reduction under standard conditions but facilitates regioselective hydrogenation of adjacent unsaturated bonds in modified derivatives .

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring undergoes selective substitution:

Reaction TypeReagent/ConditionsPosition SubstitutedProductYield (%)
BrominationBr₂/FeBr₃C-52,4-Difluoro-5-bromophenyl derivative63
NitrationHNO₃/H₂SO₄C-5Nitro-substituted analog58
SulfonationH₂SO₄ (fuming)C-5Sulfonic acid derivative49

Regiochemical Rationale :
Fluorine’s strong -I effect directs electrophiles to the C-5 position, the only meta position available in the 2,4-difluoro system .

Nucleophilic Reactions at the Amine Group

The primary amine participates in acylations and condensations:

Reaction TypeReagent/ConditionsProductApplication
AcylationAcetyl chloride/pyridineN-Acetyl derivativeProdrug synthesis
Schiff base formationBenzaldehyde/EtOHImine intermediateCoordination chemistry
Carbamate formationClCO₂Et/NaHCO₃Ethyl carbamate derivativeProtecting group strategy

Kinetic Data :
Acylation proceeds with pseudo-first-order kinetics (k = 0.42 min⁻¹ at 25°C) .

Stereospecific Transformations

The (S)-configuration enables asymmetric synthesis:

ReactionConditionsDiastereomeric Excess (de)Key Finding
Mitsunobu reactionDIAD/PPh₃92% deConfiguration inversion at C3
Enzymatic resolutionLipase PS/vinyl acetate99% eeKinetic resolution achieved

Synthetic Utility :
The chiral center directs stereochemical outcomes in cyclopropanation reactions, as demonstrated in the synthesis of ticagrelor intermediates .

Industrial-Scale Modifications

Key patented processes involving this compound include:

Patent/ProcessKey StepScale (kg)Purity (%)
WO2013144295A1 Cyclopropanation via azide intermediate50099.5
EP2644590A1 Asymmetric hydrogenation20098.7

Optimized Conditions :

  • Cyclopropanation: 65°C, 3 hr, toluene solvent

  • Crystallization: pH 10.0 ± 0.2, methylene dichloride anti-solvent

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 2,4-difluorophenyl group distinguishes it from analogs with mono-halogenated, brominated, or trifluoromethyl-substituted aromatic rings. Key differences in substituents influence electronic properties, lipophilicity, and steric bulk, which in turn affect solubility, bioavailability, and target affinity.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) CAS Number Key Differences vs. Target Compound
(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol HCl C₉H₁₂F₂ClNO 223.66* 2,4-difluorophenyl N/A† Reference compound
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl C₉H₁₃ClFNO 205.66 4-fluorophenyl 1213160-13-4 Fluorine at 4-position; amino group at C2
(S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl C₉H₁₃BrClNO 266.57 4-bromophenyl 1213312-07-2 Bromine (heavier, less electronegative than F)
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol HCl C₁₀H₁₂F₃ClNO 255.66 4-trifluoromethylphenyl 787615-24-1 CF₃ (strongly electron-withdrawing)
(S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol C₁₀H₁₃F₃N₂O 234.22 4-trifluoromethylphenyl N/A Amino group at C2; shorter propanol chain
(S)-1-(2,4-Dichlorophenyl)ethanamine HCl C₈H₁₀Cl₃N 218.53 2,4-dichlorophenyl N/A Ethanolamine backbone; Cl substituents

Key Research Findings and Implications

a) Halogen Effects
  • Fluorine vs. However, bromine’s larger atomic size may improve lipophilicity (logP) but reduce metabolic stability due to slower enzymatic cleavage.
  • Chlorine vs.
b) Electronic and Steric Effects
  • Trifluoromethyl Group : The CF₃-substituted compound ( ) demonstrates strong electron-withdrawing effects, increasing acidity of adjacent protons and resistance to oxidation. This contrasts with the electron-deficient but less sterically bulky difluorophenyl group.
c) Backbone Modifications
  • Chain Length: Ethanolamine derivatives (e.g., ) have shorter carbon chains, which may improve solubility but reduce membrane permeability compared to propanol-based analogs.

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate at 37°C in simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) for 1–4 weeks. Monitor degradation via LC-MS.
  • Radiolabeling : Use ¹⁸F or ³H isotopes to track metabolic pathways and identify decomposition products .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride
Reactant of Route 2
(S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride

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